molecular formula C12H14ClNO2 B12669031 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline CAS No. 2499-54-9

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline

Cat. No.: B12669031
CAS No.: 2499-54-9
M. Wt: 239.70 g/mol
InChI Key: JNIBNNJWQQUVFI-AATRIKPKSA-N
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Description

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is a complex organic compound that features a chloromethyl group, a dioxolane ring, and a vinyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a chloromethylating agent under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloromethyl group.

Major Products

    Epoxides and Diols: Formed from the oxidation of the vinyl group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Anilines: Produced through nucleophilic substitution reactions.

Scientific Research Applications

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and vinyl groups allows for covalent modification of target proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylaniline: Similar structure but lacks the dioxolane ring and chloromethyl group.

    4-(2-(2-Chloromethyl)vinyl)aniline: Similar but without the dioxolane ring.

    4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)phenol): Similar but with a phenol group instead of an aniline group.

Uniqueness

4-(2-(2-(Chloromethyl)-1,3-dioxolan-2-yl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxolane ring and chloromethyl group allows for unique chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2499-54-9

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-[(E)-2-[2-(chloromethyl)-1,3-dioxolan-2-yl]ethenyl]aniline

InChI

InChI=1S/C12H14ClNO2/c13-9-12(15-7-8-16-12)6-5-10-1-3-11(14)4-2-10/h1-6H,7-9,14H2/b6-5+

InChI Key

JNIBNNJWQQUVFI-AATRIKPKSA-N

Isomeric SMILES

C1COC(O1)(CCl)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

C1COC(O1)(CCl)C=CC2=CC=C(C=C2)N

Origin of Product

United States

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